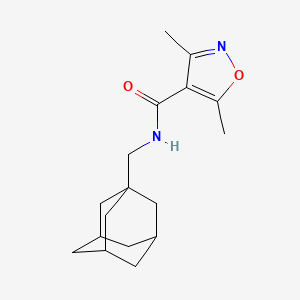

![molecular formula C17H22N2O2 B5795629 N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide](/img/structure/B5795629.png)

N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide” is a derivative of quinoline, which is a nitrogen-containing heterocycle . Quinoline and its derivatives have fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in medicinal chemistry. Classical methods of synthesizing quinoline derivatives and efficient methods that reduce reaction time with increased yield have been reported . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide:

Anticancer Applications

N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide: has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The quinoline moiety in its structure is known for its interaction with DNA, leading to apoptosis (programmed cell death) in cancerous cells. This compound can be used to develop new chemotherapeutic agents targeting various types of cancer, including breast, lung, and colon cancers .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. The quinoline derivative can disrupt bacterial cell walls and inhibit the growth of both Gram-positive and Gram-negative bacteria. Research has shown its effectiveness against resistant strains of bacteria, which is crucial in the fight against antibiotic resistance .

Antiviral Research

N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide: has been investigated for its antiviral properties. The compound can inhibit viral replication by interfering with viral DNA or RNA synthesis. It has shown promise against viruses such as HIV, hepatitis B, and influenza, making it a valuable compound in antiviral drug development .

Photodynamic Therapy

This compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-sensitive compounds to produce reactive oxygen species that kill cancer cells. The quinoline derivative can be activated by specific wavelengths of light, making it a promising agent for PDT in treating various cancers.

Recent advances in the synthesis of quinolines: a review Current progress toward synthetic routes and medicinal significance of quinoline Recent advances in the synthesis of biologically and pharmaceutically

Propiedades

IUPAC Name |

2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-4-9-19(17(21)12(2)3)11-14-10-13-7-5-6-8-15(13)18-16(14)20/h5-8,10,12H,4,9,11H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOCPOXZMHLLFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

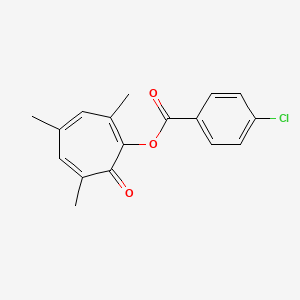

![[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile](/img/structure/B5795550.png)

![N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine](/img/structure/B5795562.png)

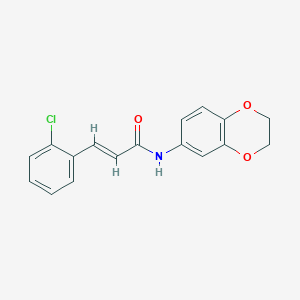

![methyl 7-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5795579.png)

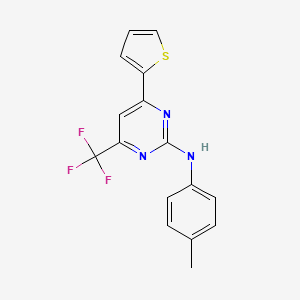

![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde thiosemicarbazone](/img/structure/B5795586.png)

![3-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5795609.png)

![1-{[(4-methylphenyl)thio]acetyl}azepane](/img/structure/B5795632.png)

![N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B5795633.png)

![N'-[(2-naphthylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5795642.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5795649.png)

![4-chloro-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5795654.png)